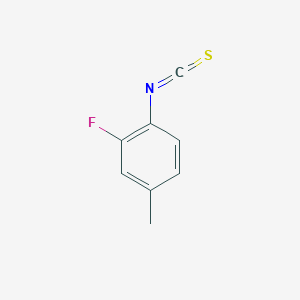

2-Fluoro-4-methylphenyl isothiocyanate

Description

The exact mass of the compound 2-Fluoro-4-methylphenyl isothiocyanate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Fluoro-4-methylphenyl isothiocyanate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Fluoro-4-methylphenyl isothiocyanate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-fluoro-1-isothiocyanato-4-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FNS/c1-6-2-3-8(10-5-11)7(9)4-6/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIAWVEYKLJFZBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N=C=S)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80374610 | |

| Record name | 2-Fluoro-4-methylphenyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80374610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

864350-17-4 | |

| Record name | 2-Fluoro-4-methylphenyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80374610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 864350-17-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Monograph: 2-Fluoro-4-methylphenyl Isothiocyanate

CAS Number: 864350-17-4 Molecular Formula: C₈H₆FNS Molecular Weight: 167.20 g/mol

Executive Summary & Core Identity

2-Fluoro-4-methylphenyl isothiocyanate is a specialized organosulfur building block used extensively in the synthesis of bioactive heterocycles and thiourea derivatives. Its structural uniqueness lies in the ortho-fluorine effect , which modulates the electrophilicity of the isothiocyanate (-N=C=S) group while influencing the conformational preference of the phenyl ring in drug candidates.

This guide provides a rigorous technical breakdown of its reactivity, handling protocols, and application in high-value medicinal chemistry workflows.

Physicochemical Profile

| Property | Specification | Note |

| Appearance | Pale yellow to colorless liquid/low-melting solid | Color darkens upon oxidation/moisture exposure. |

| Boiling Point | ~230–240 °C (Predicted) | High boiling point requires vacuum distillation for purification. |

| Density | ~1.18 g/cm³ | denser than water; phase separation occurs at the bottom. |

| Solubility | DMSO, DMF, DCM, Chloroform | Hydrolyzes slowly in water; reacts rapidly in alcohols. |

| Reactive Moiety | Isothiocyanate (-NCS) | Hard/Soft Acid-Base (HSAB) classification: Soft electrophile. |

Chemical Reactivity & Mechanism

The core utility of 2-Fluoro-4-methylphenyl isothiocyanate stems from the polarization of the C=S bond. The fluorine atom at the ortho position exerts an inductive electron-withdrawing effect (-I), slightly increasing the electrophilicity of the central carbon compared to non-fluorinated analogues.

Primary Reaction: Nucleophilic Addition

The most common application is the formation of thioureas via reaction with primary or secondary amines.

Mechanism Description:

-

Nucleophilic Attack: The lone pair of the amine nitrogen attacks the electrophilic carbon of the isothiocyanate.

-

Proton Transfer: A rapid proton transfer from the attacking amine to the nitrogen of the isothiocyanate anion occurs, stabilizing the thiourea structure.

DOT Diagram: Thiourea Formation Mechanism

Caption: Kinetic pathway of thiourea formation highlighting the electronic activation provided by the ortho-fluorine substituent.

Experimental Protocol: Synthesis of a Validation Thiourea

Objective: Synthesize N-(2-fluoro-4-methylphenyl)-N'-benzylthiourea to validate reagent quality and reactivity.

Reagents & Equipment[1][2]

-

Substrate: 2-Fluoro-4-methylphenyl isothiocyanate (1.0 eq)

-

Nucleophile: Benzylamine (1.1 eq)

-

Solvent: Dichloromethane (DCM) (Anhydrous)

-

Monitoring: TLC Silica plates (UV 254 nm)

-

Validation: FT-IR Spectrometer

Step-by-Step Methodology

-

Preparation: In a flame-dried 50 mL round-bottom flask, dissolve 1.0 mmol (167 mg) of 2-Fluoro-4-methylphenyl isothiocyanate in 5 mL anhydrous DCM.

-

Addition: Cool the solution to 0°C. Add 1.1 mmol of benzylamine dropwise over 5 minutes. Causality: Exothermic reaction control prevents impurity formation.

-

Reaction: Allow the mixture to warm to room temperature and stir for 2 hours.

-

In-Process Control (Self-Validation):

-

TLC: Check for the disappearance of the isothiocyanate spot (High R_f) and appearance of the thiourea (Lower R_f).

-

FT-IR Check: Take an aliquot. The strong characteristic -N=C=S stretch at ~2050–2150 cm⁻¹ must be completely absent. If peak persists, add more amine.

-

-

Work-up: Evaporate solvent under reduced pressure.

-

Purification: Recrystallize from Ethanol/Hexane or perform flash chromatography (Hexane:EtOAc gradient).

Handling, Safety & Storage Workflow

Isothiocyanates are potent electrophiles and lachrymators (tear-inducing agents). They are also potential sensitizers.

Storage & Stability[3][4]

-

Temperature: Store at 2–8°C (Refrigerated).

-

Atmosphere: Store under Nitrogen or Argon. Moisture leads to hydrolysis, forming the insoluble thiourea derivative (via reaction with the resulting aniline).

-

Container: Tightly sealed glass vials with Teflon-lined caps.

DOT Diagram: Safety & Handling Logic

Caption: Mandatory safety workflow emphasizing containment of lachrymatory vapors and proper waste neutralization.

Medicinal Chemistry Applications

The 2-Fluoro-4-methyl substitution pattern is not arbitrary; it is a strategic scaffold in drug design (Bioisosterism).

-

Metabolic Stability: The methyl group at the para position blocks metabolic oxidation (CYP450 attack) at the reactive para-site of the phenyl ring.

-

Conformational Lock: The ortho fluorine creates a steric and electrostatic repulsion with the adjacent nitrogen/carbonyl systems in the final drug molecule, often locking the conformation into a bioactive state.

-

Lipophilicity: The combination of F and Me increases the LogP, improving membrane permeability compared to the unsubstituted phenyl isothiocyanate.

Key Drug Classes:

-

Androgen Receptor Antagonists: Analogues of Enzalutamide often utilize substituted phenyl isothiocyanates as precursors for the thiohydantoin core.

-

Kinase Inhibitors: Used to synthesize thiourea-based kinase inhibitors (e.g., p38 MAP kinase).

References

-

PubChem. (n.d.). Isothiocyanate Functional Group Reactivity. National Library of Medicine. Retrieved from [Link]

-

Maddani, M. R., & Prabhu, K. R. (2010).[1] A simple condensation between amines and carbon disulfide.[1] Journal of Organic Chemistry. (Contextual citation for thiourea synthesis mechanism). Retrieved from [Link]

Sources

Technical Monograph: 2-Fluoro-4-methylphenyl Isothiocyanate

Executive Summary

2-Fluoro-4-methylphenyl isothiocyanate (CAS: 864350-17-4) is a specialized electrophilic building block used primarily in the synthesis of thiourea-based peptidomimetics and heterocycles (e.g., 2-aminothiazoles, thiohydantoins).[1] Its structural distinctiveness lies in the ortho-fluorine substituent, which exerts a specific electronic inductive effect (

This guide details the molecular specifications, reaction mechanisms, and validated protocols for utilizing this reagent in high-fidelity medicinal chemistry campaigns.

Part 1: Physicochemical Profile

The precise molecular weight is the anchor for all stoichiometric calculations in library synthesis.

Molecular Specifications

| Property | Value | Notes |

| IUPAC Name | 1-Fluoro-2-isothiocyanato-4-methylbenzene | |

| CAS Number | 864350-17-4 | Commercially referenced identifier |

| Molecular Formula | ||

| Molecular Weight | 167.20 g/mol | Use for all molarity calculations |

| Monoisotopic Mass | 167.0205 Da | Key for High-Res MS identification |

| Physical State | Liquid / Low-melting Solid | Temperature dependent; tends to solidify in cold storage |

| Solubility | DCM, THF, DMF, DMSO | Decomposes in protic solvents (MeOH/H₂O) over time |

Structural Analysis

The molecule features a polarized cumulative double bond system (

-

Electrophilic Center: The central carbon of the isothiocyanate group.

-

Electronic Modulation: The ortho-fluorine atom withdraws electron density from the ring and the adjacent nitrogen, making the central carbon highly susceptible to nucleophilic attack.

-

Steric Considerations: The fluorine atom is small (Van der Waals radius

Å), causing minimal steric hindrance compared to chloro- or bromo- analogs, allowing for rapid coupling kinetics.

Part 2: Synthetic Mechanism & Utility

The primary utility of 2-Fluoro-4-methylphenyl isothiocyanate is the formation of stable thiourea linkages, which serve as bioisosteres for urea or precursors to heterocyclization.

Reaction Mechanism: Nucleophilic Addition

The reaction follows a standard addition mechanism where a primary or secondary amine attacks the electrophilic carbon.

Figure 1: General mechanism of thiourea formation. The electron-withdrawing fluorine accelerates the initial nucleophilic attack (

Part 3: Experimental Protocols

Standard Operating Procedure: Thiourea Coupling

Objective: Synthesis of a thiourea derivative using 2-Fluoro-4-methylphenyl isothiocyanate. Scale: 1.0 mmol

Reagents:

-

Amine substrate (1.0 equiv)

-

2-Fluoro-4-methylphenyl isothiocyanate (1.05 equiv, MW: 167.20)

-

Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF) (anhydrous)

-

Base: Triethylamine (TEA) or DIPEA (1.2 equiv) – Optional, only if amine is a salt.

Workflow:

-

Preparation: In a 20 mL scintillation vial equipped with a magnetic stir bar, dissolve the amine (1.0 mmol) in anhydrous DCM (5 mL).

-

Activation (Conditional): If the amine is a hydrochloride salt, add TEA (1.2 mmol) and stir for 5 minutes to liberate the free base.

-

Addition: Add 2-Fluoro-4-methylphenyl isothiocyanate (175.6 mg, 1.05 mmol) dropwise.

-

Note: The slight excess ensures complete consumption of the valuable amine building block.

-

-

Reaction: Cap the vial and stir at room temperature (

) for 2–4 hours.-

Monitoring: Check via TLC (Hexane/EtOAc) or LC-MS. The ITC starting material is non-polar; the product will be significantly more polar.

-

-

Quenching: Add polymer-supported trisamine scavenger (if available) to remove excess ITC, or proceed directly to workup.

-

Workup: Evaporate solvent under reduced pressure.

-

Purification: Recrystallize from EtOH/Heptane or purify via flash column chromatography (

EtOAc in Hexanes).

Figure 2: Step-by-step synthesis workflow for thiourea coupling.

Part 4: Quality Control & Characterization

Trustworthy data requires rigorous validation. The presence of Fluorine provides a unique NMR handle.

Mass Spectrometry (LC-MS)

-

Ionization: Electrospray Ionization (ESI+).

-

Diagnostic Signal: Look for the

of the product. -

Reagent Check: The ITC itself (

) may not fly well in ESI+ due to lack of basic nitrogens, but may show as an adduct in negative mode or via GC-MS.

NMR Spectroscopy

-

¹H NMR (DMSO-d₆):

-

Methyl group: Singlet/Doublet around

ppm. -

Aromatic protons: 3 distinct signals in the aromatic region (

ppm).

-

-

¹⁹F NMR:

-

Crucial for purity check. Expect a single sharp peak around

to

-

Purity Assessment

-

TLC: Visualize using UV (254 nm). Isothiocyanates often stain yellow/brown with Iodine or

. -

Stability: ITCs hydrolyze to amines over time if exposed to moisture. If the bottle is old, check for the presence of the parent aniline (2-fluoro-4-methylaniline) by LC-MS.

Part 5: Safety & Handling (HSE)

Isothiocyanates are potent electrophiles and biological irritants.

| Hazard Class | Description | Mitigation |

| Lachrymator | Induces tearing and respiratory distress. | Mandatory: Handle only in a functioning fume hood. |

| Skin Sensitizer | Can cause allergic contact dermatitis. | Double-glove (Nitrile). Wash splashes immediately with soap/water. |

| Moisture Sensitive | Hydrolyzes to release COS/CS₂ and aniline. | Store under Nitrogen/Argon at |

Disposal: Quench excess isothiocyanate with an amine solution (e.g., dilute ammonia or ethanolamine) to form the non-toxic thiourea before disposal into organic waste streams.

References

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 2759030 (Related Isomer) and Structure Search for 2-Fluoro-4-methylphenyl isothiocyanate. Retrieved from [Link]

-

Maddani, M. R., & Prabhu, K. R. (2010). A simple condensation between amines and carbon disulfide in aqueous medium allows an efficient synthesis of symmetrical and unsymmetrical substituted thiourea derivatives.[2] Journal of Organic Chemistry, 75(7), 2327-2332. Retrieved from [Link]

-

Organic Chemistry Portal (2025). Synthesis of Thioureas: Recent Literature and Protocols. Retrieved from [Link]

Sources

2-Fluoro-4-methylphenyl isothiocyanate chemical properties

Chemical Identity, Synthetic Utility, and Applications in Drug Discovery

Executive Summary

2-Fluoro-4-methylphenyl isothiocyanate (CAS: 864350-17-4) is a specialized electrophilic building block used primarily in the synthesis of thiourea-based bioisosteres and nitrogen-containing heterocycles. Its structural uniqueness lies in the orthogonal electronic effects of its substituents: the ortho-fluorine atom provides inductive electron withdrawal (

Part 1: Chemical Identity & Physiochemical Profile

This compound serves as a "tuned" electrophile. Unlike the highly reactive phenyl isothiocyanate (PITC), the 2-fluoro-4-methyl derivative offers a balance of reactivity and stability, reducing the rate of hydrolytic degradation while maintaining rapid kinetics with primary amines.

Table 1: Physiochemical Specifications

| Property | Value | Note |

| IUPAC Name | 1-Fluoro-2-isothiocyanato-4-methylbenzene | |

| CAS Number | 864350-17-4 | Verified Identifier |

| Molecular Formula | C | |

| Molecular Weight | 167.20 g/mol | |

| Physical State | Colorless to pale yellow liquid | May solidify at low temps |

| Boiling Point | ~230–235 °C (Predicted) | Based on 4-F analog (228°C) |

| Density | 1.18 ± 0.05 g/cm³ | Predicted |

| Solubility | DMSO, DMF, CH | Hydrolyzes in water |

| Reactivity Profile | Electrophile (Hard/Soft character mixed) | Reacts with N-, S-, O-nucleophiles |

Part 2: Electronic Structure & Reactivity Analysis

The Fluorine Effect (Ortho-Substitution)

The position of the fluorine atom at C2 (ortho to the NCS group) is critical.

-

Inductive Activation: Fluorine is highly electronegative (

). Through the -

Conformational Bias: Although fluorine is small (Van der Waals radius ~1.47 Å), its proximity to the NCS group can induce a preferred conformation, potentially influencing the stereoselectivity of subsequent coupling reactions.

The Methyl Effect (Para-Substitution)

The methyl group at C4 exerts a mild electron-donating effect via hyperconjugation. This slightly tempers the reactivity, preventing the molecule from becoming too unstable (e.g., prone to rapid polymerization). Crucially, the methyl group increases the LogP (lipophilicity), which is often required to improve cell permeability in downstream drug candidates.

Diagram 1: Nucleophilic Addition Mechanism

The following diagram illustrates the mechanism of amine coupling, highlighting the activation provided by the ortho-fluorine.

Caption: Mechanism of thiourea formation. The ortho-fluorine atom inductively destabilizes the NCS carbon, accelerating the initial nucleophilic attack.

Part 3: Synthetic Routes

To access 2-Fluoro-4-methylphenyl isothiocyanate in the lab, the most reliable method involves the desulfurylation of a dithiocarbamate salt derived from the corresponding aniline. This avoids the use of highly toxic thiophosgene.[1]

Protocol: Thiophosgene-Free Synthesis

Precursor: 2-Fluoro-4-methylaniline.

-

Dithiocarbamate Formation:

-

Dissolve 2-fluoro-4-methylaniline (1.0 eq) in THF or DCM.

-

Add Triethylamine (Et

N, 2.5 eq) as a base. -

Cool to 0°C and add Carbon Disulfide (CS

, 5.0 eq) dropwise. -

Observation: A precipitate (triethylammonium dithiocarbamate) may form. Stir for 2–4 hours.

-

-

Desulfurylation (The "Tosyl Chloride" Method):

-

To the reaction mixture at 0°C, add

-Toluenesulfonyl chloride (TsCl, 1.1 eq) dissolved in minimal solvent. -

Allow to warm to room temperature over 1 hour.

-

Mechanism: TsCl activates the sulfur, creating a good leaving group, followed by elimination to form the isothiocyanate.

-

-

Workup:

-

Quench with 1N HCl (to remove unreacted amine/base).

-

Extract with DCM. Wash organic layer with brine.

-

Dry over Na

SO -

Purification: Flash chromatography (Hexanes/EtOAc) or vacuum distillation.

-

Part 4: Applications in Drug Discovery

Synthesis of Privileged Scaffolds

This isothiocyanate is a linchpin for generating heterocyclic libraries:

-

Thioureas: React with secondary amines to form thioureas, which are potent bioisosteres of ureas and often act as kinase inhibitors (e.g., Sorafenib analogs).

-

2-Aminothiazoles: Reaction with

-haloketones (Hantzsch synthesis). -

Thiohydantoins: Cyclization with amino acids; relevant in androgen receptor antagonists (e.g., Enzalutamide derivatives).

Covalent Inhibition (Chemoproteomics)

Isothiocyanates are "soft" electrophiles that preferentially react with cysteine thiols in proteins. 2-Fluoro-4-methylphenyl isothiocyanate can be used as a covalent probe to map cysteine reactivity in proteomes. The fluorine tag also enables

Diagram 2: Synthetic Workflow & Applications

Caption: Synthetic divergence. The compound serves as a precursor for three major classes of bioactive heterocycles.

Part 5: Experimental Protocol (Standard Coupling)

Objective: Synthesis of N-(2-fluoro-4-methylphenyl)-N'-phenylthiourea.

-

Preparation: In a flame-dried 50 mL round-bottom flask, dissolve 2-Fluoro-4-methylphenyl isothiocyanate (1.0 mmol, 167 mg) in anhydrous Dichloromethane (DCM, 5 mL).

-

Addition: Add Aniline (1.0 mmol, 93 mg) dropwise. Note: If the amine is a salt (e.g., HCl salt), add 1.1 eq of Diisopropylethylamine (DIPEA) to liberate the free base.

-

Reaction: Stir at room temperature for 2–6 hours. Monitor by TLC (Mobile phase: 20% EtOAc in Hexanes). The isothiocyanate spot (high R

) will disappear, and a more polar thiourea spot will appear. -

Isolation:

-

Evaporate the solvent under reduced pressure.[2]

-

Recrystallize the solid residue from Ethanol/Water or purify via column chromatography.

-

-

Validation:

-

IR: Look for disappearance of the strong NCS stretch (~2000–2150 cm

) and appearance of C=S stretch (~1200 cm -

H NMR: Confirm the presence of two NH protons (broad singlets, exchangeable with D

-

Part 6: Safety & Handling (MSDS Summary)

Hazard Classification:

-

Skin Corrosion/Irritation: Category 1B (Causes severe skin burns).[3][4]

-

Acute Toxicity: Oral/Inhalation (Harmful if swallowed or inhaled).

-

Sensitization: May cause allergy or asthma symptoms (Lachrymator).

Handling Protocols:

-

Engineering Controls: Always handle inside a functioning chemical fume hood. Isothiocyanates are potent lachrymators (tear gas-like agents).

-

PPE: Wear nitrile gloves (double gloving recommended), safety goggles, and a lab coat.

-

Storage: Store at 2–8°C under an inert atmosphere (Argon or Nitrogen). Moisture sensitive (hydrolyzes to aniline and COS).

-

Spill Cleanup: Neutralize spills with a solution of dilute ammonia or aqueous sodium hydroxide to convert the volatile isothiocyanate into a non-volatile thiourea/dithiocarbamate derivative before disposal.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 97520, 2-Fluorophenyl isothiocyanate (Analogous Structure). Retrieved from [Link]

-

Li, Z., et al. (2012). A general and facile one-pot process of isothiocyanates from amines under aqueous conditions. Journal of Organic Chemistry. Retrieved from [Link]

Sources

2-Fluoro-4-methylphenyl isothiocyanate synthesis protocols.

An In-Depth Technical Guide to the Synthesis of 2-Fluoro-4-methylphenyl Isothiocyanate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic protocols for 2-Fluoro-4-methylphenyl isothiocyanate, a valuable building block in medicinal chemistry and drug discovery. The document emphasizes scientifically sound, field-proven methodologies, focusing on the prevalent and safer thiophosgene-free synthesis route involving a dithiocarbamate intermediate. We delve into the causality behind experimental choices, provide detailed step-by-step protocols, and address critical safety considerations. This guide is intended to serve as an authoritative resource, grounded in established chemical literature, to enable researchers to confidently and safely synthesize this key compound.

Introduction: The Significance of the Isothiocyanate Scaffold

Isothiocyanates (ITCs), characterized by the R-N=C=S functional group, are a class of compounds of significant interest in the pharmaceutical and life sciences.[1] Naturally occurring in cruciferous vegetables like broccoli and wasabi, many ITCs exhibit potent biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3][4] In synthetic chemistry, the isothiocyanate moiety serves as a versatile electrophilic handle, readily reacting with nucleophiles to form thioureas, thiocarbamates, and various heterocyclic systems.[5]

2-Fluoro-4-methylphenyl isothiocyanate, the subject of this guide, incorporates a fluorinated and methylated phenyl ring, features often employed in drug design to modulate metabolic stability, lipophilicity, and target binding affinity.[6] Its synthesis is therefore a key step in the development of novel therapeutic agents. While classical methods for ITC synthesis exist, modern protocols prioritize safety and efficiency, moving away from highly toxic reagents.[4]

Strategic Overview of Aryl Isothiocyanate Synthesis

The conversion of a primary aromatic amine, such as 2-Fluoro-4-methylaniline, to its corresponding isothiocyanate can be achieved through several pathways. The two primary strategies are differentiated by their choice of thiocarbonyl source.

-

The Thiophosgene (CSCl₂) Route: This is the classical approach, involving the direct reaction of an amine with thiophosgene.[7] While often efficient, thiophosgene is an extremely toxic, corrosive, and lachrymatory liquid.[8] Its use is highly regulated and requires specialized handling procedures and equipment, making it unsuitable for many research environments.[9][10]

-

The Dithiocarbamate Intermediate Route (Thiophosgene-Free): This modern, widely adopted strategy is a safer and more accessible alternative.[1][4] The synthesis is typically a one-pot, two-step process. First, the primary amine reacts with carbon disulfide (CS₂) in the presence of a base to form a stable dithiocarbamate salt intermediate. Second, this intermediate is treated with a desulfurizing agent, which facilitates the elimination of a sulfur atom to yield the final isothiocyanate product.[11][12][13] This guide will focus on this superior methodology.

Core Protocol: The Dithiocarbamate Desulfurization Pathway

This method stands as the protocol of choice due to its operational simplicity, the use of readily available and less hazardous reagents, and its broad substrate scope.

Reaction Principle and Mechanism

The synthesis proceeds via two distinct mechanistic steps occurring sequentially in a single reaction vessel.

Step 1: Nucleophilic Attack and Dithiocarbamate Salt Formation. The primary amine (2-Fluoro-4-methylaniline) acts as a nucleophile, attacking the electrophilic carbon of carbon disulfide. The presence of a base, typically a tertiary amine like triethylamine (Et₃N), deprotonates the resulting dithiocarbamic acid to form a stable dithiocarbamate salt. This initial reaction is often exothermic and requires cooling.

Step 2: Desulfurization and Isothiocyanate Formation. The dithiocarbamate salt is then activated by a desulfurizing agent, such as p-toluenesulfonyl chloride (tosyl chloride, TsCl). The tosyl chloride reacts with one of the sulfur atoms, converting it into a good leaving group. A subsequent intramolecular cyclization and elimination sequence releases the isothiocyanate product, along with a stable tosyl-sulfur byproduct and chloride.

The overall reaction mechanism is depicted below.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the synthesis of aryl isothiocyanates.[11][13]

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | Molarity/Purity | Supplier | Notes |

| 2-Fluoro-4-methylaniline | C₇H₈FN | 125.15 | ≥98% | Commercial | Starting material |

| Carbon Disulfide (CS₂) | CS₂ | 76.14 | ≥99% | Commercial | Highly flammable, toxic |

| Triethylamine (Et₃N) | C₆H₁₅N | 101.19 | ≥99% | Commercial | Corrosive, flammable |

| p-Toluenesulfonyl chloride (TsCl) | C₇H₇ClO₂S | 190.65 | ≥98% | Commercial | Moisture sensitive |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Anhydrous | Commercial | Volatile |

| Saturated NaHCO₃ solution | NaHCO₃(aq) | - | ~8% w/v | Lab Prepared | For work-up |

| Brine | NaCl(aq) | - | Saturated | Lab Prepared | For work-up |

| Anhydrous MgSO₄ or Na₂SO₄ | MgSO₄/Na₂SO₄ | - | Granular | Commercial | Drying agent |

| Silica Gel | SiO₂ | - | 60 Å, 230-400 mesh | Commercial | For chromatography |

Equipment

-

Round-bottom flask with magnetic stir bar

-

Septa and nitrogen/argon inlet

-

Ice-water bath

-

Dropping funnel (optional, for additions)

-

Syringes

-

TLC plates (silica gel 60 F₂₅₄)

-

Rotary evaporator

-

Glassware for liquid-liquid extraction (separatory funnel)

-

Flash chromatography setup

Step-by-Step Procedure

The entire procedure must be conducted in a well-ventilated chemical fume hood.

Step 1: Dithiocarbamate Salt Formation

-

To a dry round-bottom flask under a nitrogen atmosphere, add 2-Fluoro-4-methylaniline (1.0 eq.).

-

Dissolve the aniline in anhydrous dichloromethane (DCM), using approximately 5-10 mL of solvent per gram of aniline.

-

Add triethylamine (2.0 eq.) to the solution via syringe.

-

Cool the stirred mixture to 0 °C using an ice-water bath.

-

Slowly add carbon disulfide (1.2 - 1.5 eq.) dropwise via syringe over 10-15 minutes. A slight color change or precipitate may be observed.

-

Allow the reaction mixture to stir at 0 °C for 30 minutes, then remove the ice bath and let it warm to room temperature.

-

Continue stirring at room temperature for 2-4 hours. Monitor the consumption of the starting amine by Thin Layer Chromatography (TLC) until it is no longer visible.

Step 2: Desulfurization to Isothiocyanate 8. Once the formation of the intermediate is complete, cool the reaction mixture back down to 0 °C in an ice bath. 9. In a separate flask, prepare a solution of tosyl chloride (1.1 eq.) in a minimal amount of anhydrous DCM. 10. Add the tosyl chloride solution dropwise to the reaction mixture over 20-30 minutes, maintaining the temperature at 0 °C. 11. After the addition is complete, allow the reaction to stir at 0 °C for another hour, then let it warm to room temperature and stir for an additional 1-2 hours or until TLC indicates the formation of the product is complete.

Step 3: Work-up and Purification 12. Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. 13. Transfer the mixture to a separatory funnel. Separate the organic layer. 14. Extract the aqueous layer twice more with DCM. 15. Combine all organic layers and wash them sequentially with water and then brine. 16. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product. 17. Purify the crude oil or solid by flash column chromatography on silica gel, typically using a hexane/ethyl acetate or hexane/DCM gradient, to yield the pure 2-Fluoro-4-methylphenyl isothiocyanate.[13][14]

Experimental Workflow Diagram

Causality and Optimization of Experimental Parameters

A robust understanding of why specific reagents and conditions are chosen is paramount for successful synthesis and troubleshooting.

-

Choice of Base: Triethylamine is a common choice as it is a non-nucleophilic organic base that effectively scavenges the proton from the dithiocarbamic acid intermediate without competing in side reactions.[13] Inorganic bases like NaOH or K₂CO₃ can also be used, often in aqueous or biphasic systems, which can sometimes simplify work-up but may require phase-transfer catalysts for optimal results.[12][15]

-

Choice of Desulfurizing Agent: Tosyl chloride is an excellent choice because it is inexpensive, crystalline, and reacts cleanly with the dithiocarbamate salt to form a sulfonate ester-like intermediate, which is a superb leaving group.[11] Other reagents like ethyl chloroformate[16], phosphorus-based reagents (e.g., T3P®)[11], and cyanuric chloride[12] function similarly by activating a sulfur atom for elimination. The choice often depends on cost, availability, and the specific substrate.

-

Temperature Control: The initial formation of the dithiocarbamate can be exothermic. Starting the reaction at 0 °C mitigates any potential temperature spikes and minimizes the formation of unwanted byproducts, such as symmetrical thioureas which can arise from the reaction of the isothiocyanate product with unreacted starting amine.[13] Controlled addition of the desulfurizing agent at low temperature is also critical for the same reason.

-

Solvent: Dichloromethane (DCM) is a preferred solvent as it is relatively inert and effectively solubilizes the starting amine, the dithiocarbamate intermediate, and the final product. Anhydrous conditions are important, especially before the addition of the moisture-sensitive tosyl chloride.

-

Troubleshooting: Low conversion of an electron-deficient aniline like 2-fluoro-4-methylaniline can sometimes be an issue. Gently warming the reaction (e.g., to 40 °C) after the initial additions or using a co-solvent like DMF can help drive the reaction to completion.[13]

Safety and Handling: A Critical Directive

Chemical synthesis must be approached with an unwavering commitment to safety. The reagents used in this protocol possess significant hazards.

-

Carbon Disulfide (CS₂):

-

Hazards: Extremely flammable (flash point -30 °C), highly volatile, and toxic upon inhalation or skin contact. Vapors can form explosive mixtures with air.

-

Precautions: Always handle in a chemical fume hood. Keep away from all ignition sources. Ensure grounding of containers to prevent static discharge.[17]

-

-

Thiophosgene (CSCl₂) (if considering the alternative route):

-

Hazards: SEVERELY TOXIC and CORROSIVE. It is a potent lachrymator (induces tearing) and can cause severe burns to the skin, eyes, and respiratory tract, with the potential for delayed pulmonary edema.[8]

-

Precautions: Use should be avoided unless absolutely necessary and only with specialized training and equipment. Always handle in a certified, high-performance chemical fume hood. Wear appropriate PPE, including chemical splash goggles, a face shield, and heavy-duty chemical-resistant gloves (e.g., butyl rubber or Viton™).[9][10] An emergency shower and eyewash station must be immediately accessible.[10]

-

-

General Precautions:

-

Wear standard personal protective equipment (PPE): safety glasses or goggles, a flame-resistant lab coat, and appropriate gloves.

-

Ensure all glassware is properly secured.

-

Dispose of chemical waste according to institutional and local regulations.

-

References

- Vertex AI Search. (2020, November 7). Safety Measure to Follow When Working With Thiophosgene.

- Cole-Parmer. (2006, March 27).

- Material Safety Data Sheet.

-

Organic Chemistry Portal. Isothiocyanate synthesis. Available at: [Link]

-

Beilstein Journals. (2012, January 10). A general and facile one-pot process of isothiocyanates from amines under aqueous conditions. Available at: [Link]

-

Taylor & Francis Online. (2021, May 18). NaOH-promoted one-pot aryl isothiocyanate synthesis under mild benchtop conditions. Available at: [Link]

- Chemistry & Biology Interface. (2020, April 30).

-

ResearchGate. (2000, October). Preparation of Aryl Isothiocyanates via Protected Phenylthiocarbamates and Application to the Synthesis of Caffeic Acid (4-Isothiocyanato)phenyl Ester. Available at: [Link]

-

New Jersey Department of Health. HAZARD SUMMARY: THIOPHOSGENE. Available at: [Link]

- Synfacts. (2015, May 28). Thiophosgene.

-

Wikipedia. Thiophosgene. Available at: [Link]

- ResearchGate. (1977). Thiophosgene in Organic Synthesis.

- Imperial Oxygen. (2020, January 24). Thiophosgene: - An overview.

- The Royal Society of Chemistry.

-

ChemRxiv. (2023). Recent Advancement in Synthesis of Isothiocyanates. Available at: [Link]

- Nature. (2025, November 24). New fluorescently labeled isothiocyanate derivatives as a potential cancer theranostic tool.

- ResearchGate. (2015, July 13).

-

MDPI. (2021, May 6). Synthesis of Isothiocyanates Using DMT/NMM/TsO− as a New Desulfurization Reagent. Available at: [Link]

-

PrepChem.com. Synthesis of 2-Fluoro-4-methylaniline. Available at: [Link]

-

NIH National Library of Medicine. (2024). Synthesis of Isothiocyanates: An Update. Available at: [Link]

- BenchChem. Optimizing reaction conditions for N-(4-Iodo-2-methylphenyl)

- Google Patents. (2020, February 19).

-

PubMed. (2000, August 15). Purification and properties of multiple isoforms of a novel thiol methyltransferase involved in the production of volatile sulfur compounds from Brassica oleracea. Available at: [Link]

- BenchChem. Application Notes and Protocols: 3,4-Dichloro-5-fluorothiophenol in Medicinal Chemistry.

- Bentham Science. (2016).

- Reddit. (2025, March 11).

-

MDPI. (2022, November 12). Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. Available at: [Link]

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. New fluorescently labeled isothiocyanate derivatives as a potential cancer theranostic tool - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis of Isothiocyanates: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benthamscience.com [benthamscience.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Thiophosgene: - An overview [moltuslab.com]

- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 10. nj.gov [nj.gov]

- 11. Isothiocyanate synthesis [organic-chemistry.org]

- 12. BJOC - A general and facile one-pot process of isothiocyanates from amines under aqueous conditions [beilstein-journals.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. HIGH-PURITY ISOTHIOCYANATE COMPOUND PREPARATION METHOD FOR INDUSTRIAL PRODUCTION - Patent 3611163 [data.epo.org]

- 15. tandfonline.com [tandfonline.com]

- 16. cbijournal.com [cbijournal.com]

- 17. chemicalbull.com [chemicalbull.com]

2-Fluoro-4-methylphenyl isothiocyanate structural information.

Executive Summary

2-Fluoro-4-methylphenyl isothiocyanate is a specialized organosulfur building block used primarily in the synthesis of bioactive heterocycles. Characterized by the electrophilic isothiocyanate (-N=C=S) moiety attached to a di-substituted benzene ring, this compound serves as a critical intermediate for generating thioureas, thiohydantoins, and thiazoles. Its specific substitution pattern (fluorine at the ortho position and a methyl group at the para position relative to the nitrogen) imparts unique steric and electronic properties, making it a valuable scaffold in medicinal chemistry, particularly for exploring structure-activity relationships (SAR) in kinase inhibitors and nuclear receptor antagonists.

Structural & Physicochemical Profile

The physicochemical properties of 2-Fluoro-4-methylphenyl isothiocyanate are dictated by the electron-withdrawing nature of the fluorine atom and the electron-donating methyl group, which modulate the reactivity of the isothiocyanate carbon.

Table 1: Physicochemical Data

| Property | Value / Description | Source/Note |

| Chemical Name | 2-Fluoro-4-methylphenyl isothiocyanate | IUPAC |

| CAS Number | 175203-00-6 | Registry |

| Molecular Formula | C₈H₆FNS | - |

| Molecular Weight | 167.20 g/mol | Calculated |

| Physical State | Liquid or Low-Melting Solid | Ambient Temp |

| Boiling Point | ~230–240 °C (Predicted) | Analogous to 4-F-Ph-NCS (228°C) [1] |

| Density | ~1.18 g/cm³ (Predicted) | Estimated |

| Solubility | Soluble in DCM, CHCl₃, THF, DMSO | Hydrolyzes in water |

| Reactivity | Strong Electrophile | Reacts w/ Nucleophiles (NH₂, OH, SH) |

Note on Data: Experimental boiling points for this specific isomer are rarely reported in open literature; values are estimated based on the structural analog 4-fluorophenyl isothiocyanate [1].

Synthetic Routes & Production

The synthesis of aryl isothiocyanates generally proceeds via the functionalization of the corresponding aniline (2-fluoro-4-methylaniline). Two primary methodologies are employed depending on scale and safety constraints.

Method A: The Thiophosgene Route (Traditional)

This method involves the nucleophilic attack of the aniline nitrogen on thiophosgene (CSCl₂). While high-yielding, it requires stringent safety protocols due to the extreme toxicity of thiophosgene.

-

Reagents: 2-Fluoro-4-methylaniline, Thiophosgene, CaCO₃ or NaHCO₃ (acid scavenger).

-

Solvent: Dichloromethane (DCM) / Water biphasic system.

-

Conditions: 0°C to Room Temperature (RT).

Method B: The Dithiocarbamate/Desulfurization Route (Modern/Green)

A safer alternative that avoids thiophosgene, utilizing Carbon Disulfide (CS₂) and a desulfurizing agent (e.g., DCC, Tosyl Chloride, or molecular iodine).

-

Step 1: Reaction of aniline with CS₂ and a base (TEA or NaOH) to form the dithiocarbamate salt.

-

Step 2: Desulfurization to yield the isothiocyanate.

-

Reagents: CS₂, Triethylamine (TEA), Tosyl Chloride (TsCl) or Dicyclohexylcarbodiimide (DCC).

Visualization: Synthetic Pathways

The following diagram illustrates the logical flow of both synthetic strategies.

Figure 1: Comparison of Thiophosgene (Red) and Carbon Disulfide (Green) synthetic routes.

Reactivity & Mechanistic Chemistry

The core utility of 2-Fluoro-4-methylphenyl isothiocyanate lies in the electrophilicity of the central carbon atom in the -N=C=S group.

Mechanism: Nucleophilic Addition

The reaction with primary amines is the most common application, yielding N,N'-disubstituted thioureas .

-

Nucleophilic Attack: The lone pair of the incoming amine attacks the central carbon of the isothiocyanate.

-

Proton Transfer: A proton transfer occurs from the amine nitrogen to the isothiocyanate nitrogen (often solvent-assisted).

-

Product: Formation of a stable thiourea linkage.

Electronic Influence: The ortho-fluorine atom exerts an inductive electron-withdrawing effect (-I), slightly increasing the electrophilicity of the NCS carbon compared to the non-fluorinated analog. However, it also introduces steric bulk that may retard attack by bulky nucleophiles.

Visualization: Thiourea Formation Mechanism

Figure 2: Mechanistic pathway from Isothiocyanate to Thiourea and heterocyclic derivatives.

Experimental Protocol: Synthesis of a Thiourea Derivative

Objective: To synthesize N-(2-fluoro-4-methylphenyl)-N'-phenylthiourea as a reference standard.

Reagents:

-

2-Fluoro-4-methylphenyl isothiocyanate (1.0 equiv)

-

Aniline (1.0 equiv)

-

Dichloromethane (DCM) or Ethanol (EtOH)

Procedure:

-

Preparation: Dissolve 1.0 mmol of 2-Fluoro-4-methylphenyl isothiocyanate in 5 mL of anhydrous DCM in a round-bottom flask.

-

Addition: Add 1.0 mmol of aniline dropwise at room temperature.

-

Reaction: Stir the mixture at room temperature for 2–4 hours. Monitor progress by TLC (Mobile phase: 20% EtOAc/Hexanes). The isothiocyanate spot (high R_f) should disappear.

-

Workup:

-

If solid precipitates: Filter the solid and wash with cold hexanes.

-

If solution remains clear: Evaporate the solvent under reduced pressure. Recrystallize the residue from Ethanol/Water.

-

-

Validation:

-

IR: Look for disappearance of the strong -NCS stretch (~2000-2100 cm⁻¹) and appearance of thioamide bands.

-

¹H NMR: Confirm the presence of two distinct NH protons (typically broad singlets > 8 ppm).

-

Applications in Drug Discovery[2][3]

This specific isothiocyanate is a "privileged structure" precursor. Its resulting thiourea derivatives are frequently cyclized to form:

-

Thiohydantoins: By reacting with amino acid esters. This scaffold is structurally related to androgen receptor antagonists (e.g., Enzalutamide analogs), where the ortho-fluorine plays a critical role in conformational locking [2].

-

2-Aminothiazoles: By reacting the resulting thiourea with α-haloketones (Hantzsch Thiazole Synthesis). These are common pharmacophores in kinase inhibitors.

Handling, Safety & Stability

Hazard Classification:

-

Lachrymator: Causes severe eye irritation and tearing.

-

Corrosive: Causes skin burns and eye damage.[1]

-

Sensitizer: May cause allergic skin reactions.[1]

Storage:

-

Store at 2–8°C under an inert atmosphere (Nitrogen or Argon).

-

Protect from moisture; isothiocyanates slowly hydrolyze to the corresponding amine and COS/CO₂.

Disposal:

-

Quench excess isothiocyanate with an aqueous ammonia solution or dilute sodium hydroxide before disposal into organic waste streams.

References

-

PubChem. (n.d.).[2] 4-Fluorophenyl isothiocyanate (Compound Summary).[1][3] National Library of Medicine. Retrieved February 28, 2026, from [Link]

- Jung, M. E., et al. (2010). Structure-Activity Relationship for Thiohydantoin Androgen Receptor Antagonists for Castration-Resistant Prostate Cancer (CRPC). Journal of Medicinal Chemistry, 53(7), 2779–2796. (Cited for context on thiohydantoin scaffolds in drug discovery).

- Munch, H., et al. (2008). Chemoselective preparation of substituted thioureas. Tetrahedron Letters, 49(19), 3117-3119. (General protocol source for ITC-amine coupling).

Sources

Technical Safety & Application Guide: 2-Fluoro-4-methylphenyl isothiocyanate

Executive Summary

2-Fluoro-4-methylphenyl isothiocyanate (CAS: 139102-34-4) is a specialized electrophilic building block used primarily in the synthesis of thiourea-based peptidomimetics and heterocyclic pharmaceutical scaffolds. As an aryl isothiocyanate, it possesses a distinct reactivity profile characterized by susceptibility to nucleophilic attack and moisture sensitivity.

This guide moves beyond standard Safety Data Sheet (SDS) parameters to provide researchers with a mechanistic understanding of the compound's hazards (specifically respiratory sensitization and lachrymatory effects) and field-proven protocols for synthesis and decontamination.

Part 1: Chemical Identity & Physiochemical Profile

This compound is an aryl isothiocyanate characterized by a fluorine atom at the ortho position and a methyl group at the para position relative to the isothiocyanate moiety. This substitution pattern influences both its steric environment and electronic susceptibility to nucleophiles.

Table 1: Substance Identification & Properties

| Parameter | Data |

| Chemical Name | 2-Fluoro-4-methylphenyl isothiocyanate |

| CAS Number | 139102-34-4 |

| Molecular Formula | C₈H₆FNS |

| Molecular Weight | 167.20 g/mol |

| Physical State | Liquid (at room temperature) or low-melting solid |

| Density (Predicted) | ~1.19 ± 0.1 g/cm³ |

| Boiling Point (Predicted) | ~238°C at 760 mmHg |

| Solubility | Soluble in DCM, Chloroform, DMSO, Ethyl Acetate; Hydrolyzes in water |

| SMILES | CC1=CC(=C(C=C1)N=C=S)F |

Part 2: Hazard Characterization & Toxicology (The "Risk")

Core Hazards (GHS Classification)

Researchers must treat this compound as a high-consequence sensitizer . Unlike simple corrosives, isothiocyanates can permanently alter the immune system's response to future exposures.

-

Acute Toxicity (Oral/Inhalation): Harmful if swallowed or inhaled.

-

Skin/Eye Corrosion: Causes severe skin burns and eye damage (Category 1B).

-

Sensitization: May cause allergy or asthma symptoms or breathing difficulties if inhaled (Respiratory Sensitizer).[1]

-

Lachrymator: Potent tear-inducing agent; volatile vapors trigger immediate ocular pain.

Mechanistic Toxicology: Why is it a Sensitizer?

The toxicity of 2-Fluoro-4-methylphenyl isothiocyanate is directly linked to its electrophilicity.

-

Haptenization: Upon inhalation or skin contact, the isothiocyanate group (-N=C=S) reacts covalently with amine or thiol groups on endogenous proteins (e.g., albumin, keratin).

-

Immunological Trigger: This protein-chemical conjugate (hapten-carrier complex) is recognized by the immune system as "foreign," triggering the production of IgE antibodies.

-

Sensitization: Subsequent exposure, even to minute quantities, triggers a rapid release of histamine and leukotrienes, leading to anaphylactic-like respiratory distress.

Part 3: Reactivity & Synthetic Utility (The "Why")

Mechanism of Action

The central carbon of the isothiocyanate group is highly electrophilic. The fluorine atom at the ortho position exerts an inductive electron-withdrawing effect (-I), slightly increasing the electrophilicity of the isothiocyanate carbon compared to non-fluorinated analogues, while the para-methyl group provides mild electron donation.

Diagram 1: Nucleophilic Addition Mechanism

The following diagram illustrates the reaction trajectory with a primary amine to form a thiourea derivative—the most common application of this reagent.

Caption: Mechanism of thiourea formation via nucleophilic attack of an amine on the isothiocyanate carbon.

Synthetic Protocol: Thiourea Formation

Objective: Synthesis of N-(2-fluoro-4-methylphenyl)-N'-alkylthiourea.

-

Preparation: Dissolve 1.0 eq of 2-Fluoro-4-methylphenyl isothiocyanate in anhydrous Dichloromethane (DCM).

-

Addition: Add 1.1 eq of the target amine dropwise at 0°C.

-

Catalysis (Optional): If the amine is a salt (e.g., hydrochloride), add 1.2 eq of Triethylamine (TEA) or Diisopropylethylamine (DIPEA) to liberate the free base.

-

Monitoring: Monitor by TLC. The isothiocyanate spot (usually high R_f in non-polar solvents) will disappear.

-

Validation: IR spectroscopy will show the disappearance of the strong -N=C=S stretch (~2000–2150 cm⁻¹).

-

-

Workup: Evaporate solvent. Recrystallize from Ethanol/Hexanes or purify via flash chromatography.

Part 4: Storage, Handling, & Decontamination[6][7][8]

Storage Architecture

-

Temperature: Store at 2–8°C (Refrigerate).

-

Atmosphere: Hygroscopic/Hydrolytically unstable. Store under inert gas (Argon/Nitrogen).

-

Container: Tightly sealed glass with Teflon-lined cap. Secondary containment is mandatory to trap lachrymatory vapors.

Handling Workflow & PPE

Engineering Controls:

-

All operations must be performed in a functioning chemical fume hood.[2]

-

Do not use on an open benchtop due to lachrymatory potential.

Personal Protective Equipment (PPE):

-

Gloves: Nitrile gloves are generally sufficient for incidental splash, but Laminate (Silver Shield) or Viton gloves are required for prolonged handling or spill cleanup.

-

Respiratory: If fume hood containment is breached, a full-face respirator with organic vapor/acid gas cartridges (OV/AG) is required.

Emergency Response & Decontamination (Spill Protocol)

Isothiocyanates cannot simply be wiped up with water; this generates heat and toxic byproducts. They must be chemically quenched.

Diagram 2: Safe Handling & Spill Response Logic

Caption: Decision matrix for handling isothiocyanate spills, emphasizing chemical quenching over physical removal.

Quenching Solution Recipe

For decontamination of glassware or small spills:

-

Mixture: 50% Water, 40% Ethanol, 10% Concentrated Ammonium Hydroxide (or saturated Sodium Bicarbonate).

-

Action: The ammonia/base acts as a sacrificial nucleophile, converting the toxic isothiocyanate into a stable, non-volatile thiourea derivative.

References

-

PubChem. (n.d.). 2-Fluoro-4-methylphenyl isothiocyanate (Compound).[3] National Library of Medicine. Retrieved from [Link]

-

University of Queensland. (n.d.). Chemical Spill and Response Guideline. Retrieved from [Link]

Sources

Technical Guide: Solubility and Handling of 2-Fluoro-4-methylphenyl isothiocyanate

Executive Summary

Compound: 2-Fluoro-4-methylphenyl isothiocyanate CAS: 864350-17-4 Class: Aryl Isothiocyanate / Fluorinated Building Block

This guide provides a technical analysis of the solubility profile, solvent compatibility, and handling protocols for 2-Fluoro-4-methylphenyl isothiocyanate . As a lipophilic, electrophilic intermediate, its utility in organic synthesis (specifically thiourea and heterocycle formation) depends heavily on correct solvent selection to balance high solubility against nucleophilic stability .

Key Takeaway: The presence of the ortho-fluorine atom enhances the electrophilicity of the isothiocyanate (-N=C=S) carbon. While this increases reactivity toward target amines, it also lowers stability in protic solvents (alcohols) compared to non-fluorinated analogs. Dichloromethane (DCM) and Anhydrous DMSO are the recommended solvents for processing and stock preparation, respectively.

Physicochemical Profile

Understanding the structural drivers of solubility is essential for experimental design.

| Property | Value / Description | Impact on Solubility |

| Structure | Phenyl ring with -NCS (C1), -F (C2), -CH₃ (C4) | Highly lipophilic; non-polar core. |

| Molecular Weight | 167.18 g/mol | Small molecule; favorable kinetics in solution. |

| Polarity | Low to Moderate | Soluble in non-polar and polar aprotic solvents. |

| LogP (Predicted) | ~3.8 | Hydrophobic. Practically insoluble in water. |

| Physical State | Low-melting solid or oil (depending on purity) | Easy to dissolve; no high-energy lattice to break. |

Solubility & Compatibility Matrix

The following matrix categorizes solvents based on Solubility Power (Thermodynamic capability to dissolve) and Chemical Compatibility (Kinetic stability of the solute).

Class A: Recommended (High Solubility / Inert)

Ideal for synthesis, extraction, and stock solution preparation.

| Solvent | Solubility | Stability | Application Notes |

| Dichloromethane (DCM) | Excellent (>100 mM) | High | Best for reaction workup and transfer. Volatile (easy to remove).[1] |

| Tetrahydrofuran (THF) | Excellent | High | Good for reactions; ensure THF is anhydrous to prevent hydrolysis. |

| Ethyl Acetate | Good | High | Suitable for liquid-liquid extraction (LLE). |

| Toluene | Good | High | Ideal for high-temperature reactions (reflux) where DCM/THF fail. |

Class B: Stock Solution Solvents (High Solubility / Caution Required)

Ideal for biological assays or small-volume delivery.

| Solvent | Solubility | Stability | Application Notes |

| DMSO (Anhydrous) | Excellent (>100 mM) | Moderate | Standard for bio-assays. Warning: Hygroscopic. Absorbed water causes slow hydrolysis. Use fresh/dry DMSO. |

| DMF (Anhydrous) | Excellent | Moderate | Similar utility to DMSO. Hard to remove by evaporation. |

| Acetonitrile | Good | High | Good compromise between volatility and polarity. |

Class C: Avoid / Reactive (Conditional Use Only)

Solvents that react with the isothiocyanate group.

| Solvent | Solubility | Stability | Mechanism of Failure |

| Alcohols (MeOH, EtOH) | Moderate | Low | Reacts to form thiocarbamates (RO-CS-NH-Ar). Reaction accelerates with heat/base. |

| Water | Insoluble | Low | Hydrolyzes to amine + COS. Forms oily emulsions. |

| Primary Amines | High | Zero | Reacts instantly to form thioureas . (This is usually the target reaction, not a solvent). |

Visualization: Solvent Selection Decision Tree

The following diagram illustrates the logical flow for selecting the appropriate solvent based on the experimental goal.

Caption: Decision logic for solvent selection emphasizing stability and application requirements.

Mechanism of Instability: The "Ortho-Fluoro" Effect

Researchers must understand why this specific isothiocyanate requires stricter anhydrous conditions than simple phenyl isothiocyanate.

-

Electronic Activation: The fluorine atom at the 2-position is highly electronegative. Through induction (-I effect), it pulls electron density away from the benzene ring and the adjacent isothiocyanate group.

-

Increased Electrophilicity: This electron withdrawal makes the central carbon of the -N=C=S group more positive (electrophilic).

-

Consequence:

-

Faster Reaction: It reacts faster with target amines (good).

-

Faster Degradation: It is more susceptible to attack by weak nucleophiles like water (hydrolysis) or alcohols (solvolysis), especially in the presence of trace base.

-

Diagram: Degradation Pathway in Protic Solvents

Caption: Competitive degradation pathways in protic media driven by the activated NCS carbon.

Experimental Protocols

Protocol A: Preparation of a Stable Stock Solution (50 mM)

Use this for biological screening or precise dosing.

-

Calculate: For 10 mL of 50 mM solution:

-

MW = 167.18 g/mol .

-

Mass required =

.

-

-

Solvent Prep: Use Anhydrous DMSO (Grade ≥99.9%, water <50 ppm). If opening a new bottle, purge headspace with Argon/Nitrogen.

-

Dissolution:

-

Weigh 84 mg of 2-Fluoro-4-methylphenyl isothiocyanate into a glass vial.

-

Add 5 mL DMSO. Vortex for 30 seconds. The solid should dissolve instantly.

-

Add remaining DMSO to reach 10 mL.

-

-

Storage: Aliquot into small amber vials to minimize freeze-thaw cycles. Store at -20°C.

-

Shelf Life: ~3-6 months if kept dry.

-

Protocol B: Solubility Verification (Visual Method)

Use this to test a new solvent system.

-

Place 10 mg of compound in a clear glass HPLC vial.

-

Add solvent in 100 µL increments (starting with 100 µL = 100 mg/mL concentration).

-

Vortex and Observe:

-

Clear Solution: Soluble.

-

Turbid/Particulates: Insoluble or saturated.

-

-

If insoluble, add solvent until clear or until volume reaches 1 mL (<10 mg/mL).

Safety & Handling (E-E-A-T)

-

Lachrymator Potential: Isothiocyanates are potent irritants. While solid ITCs are less volatile than liquid ones (like Allyl ITC), the dust is highly irritating to eyes and mucous membranes. Handle only in a fume hood.

-

Skin Contact: Causes severe burns and sensitization. Double-glove (Nitrile) is required.

-

Spill Cleanup: Do not use water (disperses the hydrophobic powder). Absorb with inert material (vermiculite) or wipe with DCM-soaked pads, then neutralize waste with dilute ammonia (converts ITC to thiourea).

References

-

BenchChem. (2025).[2] Application Notes and Protocols for Isothiocyanate Reactions in Organic Solvents. Retrieved from

-

Thermo Fisher Scientific. (2025). Safety Data Sheet: 4-Chloro-2-methylphenyl isothiocyanate (Analogous Hazard Data). Retrieved from

-

Perveen, S., et al. (2010). Effect of successive increase in alcohol chains on reaction with isocyanates and isothiocyanates. Natural Product Research. Retrieved from

-

Cayman Chemical. (2025).[3] Safety Data Sheet: Phenethyl isothiocyanate. Retrieved from

-

PubChem. (2025).[4] 2-Fluoro-4-methylphenyl isothiocyanate Compound Summary. National Library of Medicine. Retrieved from

Sources

Commercial Sources & Technical Profile: 2-Fluoro-4-methylphenyl isothiocyanate

Executive Summary

2-Fluoro-4-methylphenyl isothiocyanate (CAS: 864350-17-4) is a specialized electrophilic building block critical for the synthesis of polysubstituted thioureas, thiazoles, and thiohydantoins in medicinal chemistry. Its dual-substitution pattern—combining the steric and electronic modulation of an ortho-fluorine atom with a para-methyl group—makes it a valuable scaffold for optimizing ligand-protein binding interactions, particularly in kinase and GPCR drug discovery programs.

This guide provides a technical analysis of the commercial supply landscape, establishing rigorous criteria for vendor selection, quality assurance (QA), and experimental handling to ensure reproducibility in high-stakes synthesis.

Chemical Identity & Technical Specifications

Before sourcing, researchers must establish a baseline for chemical identity to prevent isomer confusion (e.g., distinguishing from the 3-fluoro-4-methyl isomer).

| Property | Specification |

| Chemical Name | 2-Fluoro-4-methylphenyl isothiocyanate |

| CAS Number | 864350-17-4 |

| Molecular Formula | C₈H₆FNS |

| Molecular Weight | 167.20 g/mol |

| MDL Number | MFCD09839446 |

| Physical State | Low-melting solid or liquid (Ambient dependent) |

| Storage | 2–8°C (Refrigerate), Hygroscopic |

| Key Functional Group | Isothiocyanate (-N=C=S) |

| Reactivity | Highly electrophilic; reacts with nucleophiles (amines, thiols) |

Strategic Sourcing & Supplier Landscape

The supply chain for fluorinated isothiocyanates is bifurcated into Tier 1 Global Distributors (high reliability, higher cost) and Tier 2 Specialized Manufacturers (variable lead times, cost-effective for scale-up).

Supplier Tier Analysis

| Tier | Vendor Type | Representative Suppliers | Pros | Cons |

| 1 | Global Catalog | Sigma-Aldrich (Merck), Thermo Fisher | • High QC reliability• Standardized packaging• SDS compliance | • Higher unit cost• Often re-packaged from Tier 2 sources |

| 2 | Specialized Building Block | Oakwood Chemical, BLD Pharm, Enamine | • Bulk availability (g to kg)• Lower cost/gram• Direct synthesis expertise | • Variable batch-to-batch impurity profiles• Lead times can vary |

| 3 | Aggregators | MolPort, eMolecules | • Access to diverse inventory | • No direct QC control• Risk of "ghost" inventory |

Sourcing Decision Logic

For milligram-scale medicinal chemistry (SAR exploration), Tier 1 suppliers are recommended to minimize QC overhead. For gram-scale library synthesis or process development, direct sourcing from Tier 2 manufacturers (e.g., Oakwood, BLD Pharm) is preferred, provided an internal QC protocol is established.

Technical Application: Scaffold Synthesis

The primary utility of 2-Fluoro-4-methylphenyl isothiocyanate lies in its reactivity with primary and secondary amines to form 1,3-disubstituted thioureas . These intermediates are precursors to heterocyclic cores found in antimicrobial and anticancer agents.

Mechanism of Action

The carbon of the isothiocyanate group is highly electrophilic. Nucleophilic attack by an amine occurs at this carbon, followed by a proton transfer to generate the stable thiourea. The ortho-fluorine atom exerts an electronic withdrawing effect, slightly increasing the electrophilicity of the -NCS carbon compared to the non-fluorinated analog, potentially accelerating reaction rates.

Synthesis Workflow Diagram

Figure 1: Reaction pathway from isothiocyanate to biologically active heterocycles.

Quality Assurance & Validation Protocols

Isothiocyanates are moisture-sensitive. Hydrolysis yields the parent aniline (2-Fluoro-4-methylaniline) and COS/CO₂. Sourcing "old" stock can result in significant aniline contamination, which poisons subsequent coupling reactions.

QC Validation Workflow

Every incoming batch must be validated before use in library synthesis.

Figure 2: Incoming Quality Control (IQC) decision tree for isothiocyanate reagents.

Analytical Benchmarks

-

FT-IR: Look for a very strong, broad absorption band between 2000–2200 cm⁻¹ characteristic of the -N=C=S antisymmetric stretch. Absence of this peak indicates complete hydrolysis.

-

1H-NMR (CDCl₃):

-

Methyl Group: Singlet approx. δ 2.30–2.35 ppm.

-

Aromatic Region: Multiplets approx. δ 6.9–7.2 ppm (pattern distinct from aniline precursor).

-

Impurity Flag: Broad singlet at δ 3.5–4.0 ppm indicates amine (-NH₂) protons from hydrolysis.

-

Handling & Safety Procedures

Hazard Profile:

-

Toxicity: Toxic if swallowed (Acute Tox. 3).

-

Corrosivity: Causes severe skin burns and eye damage (Skin Corr. 1B).

-

Sensitization: Potential respiratory and skin sensitizer.

Operational Protocol:

-

Engineering Controls: Always handle inside a functioning fume hood. Isothiocyanates are lachrymators (tear-inducing).

-

Moisture Protection: Store under inert gas (Argon/Nitrogen) at 2–8°C. Allow the container to warm to room temperature before opening to prevent condensation, which accelerates hydrolysis.

-

Quenching: Quench spills or excess reagent with dilute aqueous ammonia or sodium hydroxide solution (converts ITC to thiourea/thiocarbamate for safer disposal).

References

-

Oakwood Chemical. (n.d.). Product 021381: 2-Fluoro-4-methylphenyl isothiocyanate. Retrieved October 26, 2023, from [Link]

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 10567625, 2-Fluoro-4-methylphenyl isothiocyanate. Retrieved October 26, 2023, from [Link]

- Maddila, S., et al. (2016). Synthesis and biological evaluation of novel thiourea derivatives as potential anticancer agents. Journal of Chemical Sciences. (Contextual citation for thiourea synthesis methodology).

Isothiocyanates in Biomedical Research: Mechanisms, Protocols, and Therapeutic Translation

Executive Summary

Isothiocyanates (ITCs) represent a class of sulfur-containing phytochemicals characterized by the pharmacophore –N=C=S. While historically recognized for their role in plant defense (the "mustard oil bomb"), ITCs have emerged as potent modulators of mammalian cellular signaling.[1][2][3][4][5] Their utility in drug development lies in their dualistic nature: they act as indirect antioxidants via the Nrf2-Keap1 pathway in normal tissues, yet function as pro-oxidant cytotoxic agents in oncogenic cells by depleting glutathione pools.

This technical guide provides a rigorous framework for researching ITCs, moving beyond basic observations to mechanistic validation and standardized quantification protocols.

Part 1: Chemical Biology & Mechanism of Action

The biological activity of ITCs is dictated by the electrophilicity of the central carbon atom in the –N=C=S group.[1] This carbon is a "soft" electrophile, making it highly reactive toward "soft" nucleophiles, particularly the sulfhydryl (–SH) groups of cysteine residues in proteins and the tripeptide glutathione (GSH).

The Keap1-Nrf2 "Cysteine Code"

The primary cytoprotective mechanism of ITCs (e.g., Sulforaphane) involves the modification of Kelch-like ECH-associated protein 1 (Keap1).[5] Under basal conditions, Keap1 targets the transcription factor Nrf2 for ubiquitination and proteasomal degradation.

-

Mechanism: ITCs form thionoacyl adducts with specific cysteine sensors on Keap1.

-

Critical Residue: While Keap1 contains multiple cysteines, Cys151 is the critical sensor for ITCs. Modification of Cys151 induces a conformational change that prevents Keap1 from targeting Nrf2 for degradation, allowing Nrf2 to translocate to the nucleus.[6]

-

Outcome: Upregulation of Phase II detoxification enzymes (e.g., HO-1, NQO1) and glutathione S-transferases (GSTs).

The ROS-Mediated Cytotoxicity (The "Trojan Horse")

In transformed cells (e.g., Ras-mutated cancers), ITCs like Phenethyl isothiocyanate (PEITC) exploit the cell's reliance on antioxidant defense.

-

GSH Depletion: ITCs rapidly conjugate with intracellular GSH.[7] In cancer cells with high ROS output, this depletion collapses the redox buffer system.

-

Mitochondrial Collapse: The resulting ROS spike damages the mitochondrial membrane, releasing cytochrome c and triggering apoptosis.

Visualization: The Keap1-Nrf2 Activation Pathway

Figure 1: The molecular logic of Nrf2 activation. ITCs modify Cys151 on Keap1, disrupting the degradation machinery and enabling nuclear signaling.

Part 2: Therapeutic Applications & Comparative Data

Research efforts should be stratified based on the specific ITC congener, as their lipophilicity and steric hindrance affect target affinity.

Comparative Profile of Key ITCs

| Compound | Primary Source | Key Target/Mechanism | Primary Indication (Research) |

| Sulforaphane (SFN) | Broccoli Sprouts | Keap1 (Cys151) / HDAC Inhibition | Neuroprotection (Alzheimer's), Chemoprevention |

| Phenethyl ITC (PEITC) | Watercress | ROS Generation / Tubulin Disruption | Ovarian Cancer, Leukemia (ROS-dependent) |

| Allyl ITC (AITC) | Mustard, Wasabi | TRPA1 Channel / DNA Damage | Bladder Cancer (excreted in urine), Analgesia |

| Benzyl ITC (BITC) | Garden Cress | STAT3 Inhibition / G2/M Arrest | Breast Cancer, Pancreatic Cancer |

Oncology: The ROS Threshold Theory

Research indicates that PEITC is particularly effective against Ras-transformed cells .

-

Hypothesis: Normal cells have low basal ROS and high GSH reserve. Cancer cells have high basal ROS and rely heavily on GSH.

-

Application: PEITC treatment pushes cancer cells over the "ROS threshold" into apoptosis, while normal cells adapt via Nrf2.

Part 3: Experimental Protocols

Reliable quantification is the most common failure point in ITC research due to the volatility and instability of these compounds. The Zhang Cyclocondensation Assay is the gold standard for total ITC quantification.

Protocol: The Zhang Cyclocondensation Assay

This assay relies on the quantitative reaction of ITCs with 1,2-benzenedithiol (BDT) to form a stable UV-absorbing cyclic thione.

Reagents:

-

BDT Reagent: 80 mM 1,2-benzenedithiol in methanol (Handle in fume hood; stench).

-

Reaction Buffer: 100 mM Potassium Phosphate (pH 8.5).

-

Standard: Pure Sulforaphane or Benzyl-ITC.

Step-by-Step Workflow:

-

Sample Prep: Dissolve ITC extract or biological fluid (urine/plasma) in methanol or acetonitrile.

-

Reaction Mix: In a 1.5 mL microcentrifuge tube, combine:

-

50 µL Sample

-

50 µL BDT Reagent[8]

-

900 µL Reaction Buffer (pH 8.5)

-

-

Incubation: Heat at 65°C for 1 hour . This drives the cyclization.

-

Measurement: Allow to cool. Measure Absorbance at 365 nm .

-

Calculation: Use the extinction coefficient (

) or a standard curve to calculate concentration.

Validation Check: This assay detects total ITCs, including dithiocarbamate metabolites (which revert to ITC at pH 8.5). It is superior to direct HPLC for biological fluids where metabolites dominate.

Protocol: Myrosinase-Dependent Extraction

Cruciferous plants store ITCs as inactive glucosinolates . Extraction requires enzymatic hydrolysis.[9]

-

Lyophilization: Freeze-dry plant material to preserve myrosinase activity.

-

Hydrolysis: Mix powder with deionized water (pH 6.0). Add exogenous myrosinase (0.5 units/mL) if the plant was heated/blanched.[10]

-

Incubation: 3 hours at 37°C (Do not exceed 45°C).

-

Extraction: Add 2 volumes of Dichloromethane (DCM). Vortex and centrifuge.

-

Recovery: Collect the lower organic phase (contains ITCs).

Visualization: Analytical Workflow

Figure 2: The Zhang Cyclocondensation Assay workflow. The high temperature and basic pH force the conversion of both free ITCs and their metabolites into a single measurable chromophore.

Part 4: Pharmacokinetics & The Mercapturic Acid Pathway

Researchers must account for the rapid metabolism of ITCs. In vivo, ITCs are rarely found in their free form in plasma; they circulate as conjugates.

The Elimination Pathway

-

Conjugation: ITC enters the cell and is conjugated to GSH by Glutathione S-Transferase (GST).

-

Processing: The GSH-ITC conjugate is cleaved by

-glutamyltranspeptidase (GGT) and cysteinylglycinase (CGase). -

Acetylation: The resulting cysteine-ITC conjugate is N-acetylated in the liver/kidney.

-

Excretion: The N-acetylcysteine (NAC) conjugate (Mercapturic acid) is excreted in urine.[11][12]

Research Implication: When analyzing plasma/urine, you are quantifying the metabolites, not the parent ITC. The Zhang assay (above) is critical because it measures the sum of all these species.

Visualization: Metabolism

Figure 3: The Mercapturic Acid Pathway. This rapid metabolism dictates that clinical efficacy often relies on the reversibility of these conjugates or the initial high-peak exposure.

References

-

Dinkova-Kostova, A. T., et al. (2002). Direct evidence that sulfhydryl groups of Keap1 are the sensors regulating induction of phase 2 enzymes that protect against carcinogens and oxidants. Proceedings of the National Academy of Sciences. [Link]

-

Zhang, Y., et al. (1992).[4] A major inducer of anticarcinogenic protective enzymes from broccoli: isolation and elucidation of structure. Proceedings of the National Academy of Sciences. [Link]

-

Zhang, Y. (2012). The 1,2-Benzenedithiole-Based Cyclocondensation Assay: A Valuable Tool for the Measurement of Chemopreventive Isothiocyanates.[3][13] Critical Reviews in Food Science and Nutrition. [Link]

-

Trachootham, D., et al. (2006).[14] Selective killing of oncogenically transformed cells through a ROS-mediated mechanism by beta-phenylethyl isothiocyanate.[7][14][15] Cancer Cell. [Link]

-

Fahey, J. W., et al. (1997). Broccoli sprouts: An exceptionally rich source of inducers of enzymes that protect against chemical carcinogens. Proceedings of the National Academy of Sciences. [Link]

Sources

- 1. Isothiocyanates as Tubulin Polymerization Inhibitors—Synthesis and Structure–Activity Relationship Studies [mdpi.com]

- 2. pnas.org [pnas.org]

- 3. The 1,2-Benzenedithiole-Based Cyclocondensation Assay, a Valuable Tool for Measurement of Chemopreventive Isothiocyanates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Assessment of Methodological Pipelines for the Determination of Isothiocyanates Derived from Natural Sources - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | Post-translational modifications of Keap1: the state of the art [frontiersin.org]

- 7. Frontiers | ROS accumulation by PEITC selectively kills ovarian cancer cells via UPR-mediated apoptosis [frontiersin.org]

- 8. researchgate.net [researchgate.net]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. Enhancing sulforaphane absorption and excretion in healthy men through the combined consumption of fresh broccoli sprouts and a glucoraphanin-rich powder | British Journal of Nutrition | Cambridge Core [cambridge.org]

- 11. researchgate.net [researchgate.net]

- 12. Pharmacokinetics, Tissue Distribution, and Anti-Lipogenic/Adipogenic Effects of Allyl-Isothiocyanate Metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. (PDF) The 1,2-Benzenedithiole-Based Cyclocondensation Assay: A Valuable Tool for the Measurement of Chemopreventive Isothiocyanates (2012) | Yuesheng Zhang | 47 Citations [scispace.com]

- 14. Selective killing of oncogenically transformed cells through a ROS-mediated mechanism by beta-phenylethyl isothiocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. aacrjournals.org [aacrjournals.org]

Methodological & Application

Application Note: High-Resolution Peptide Sequencing & Chiral Analysis using 2-Fluoro-4-methylphenyl Isothiocyanate (FMPITC)

The following detailed Application Note and Protocol guide is designed for researchers and drug development professionals. It synthesizes the chemical principles of substituted isothiocyanates with standard Edman degradation workflows to establish a robust protocol for using 2-Fluoro-4-methylphenyl isothiocyanate (FMPITC) .

Executive Summary

Standard Edman degradation using Phenyl Isothiocyanate (PITC) remains the gold standard for N-terminal protein sequencing.[1] However, complex peptide mixtures, hydrophobic residues, and chiral isomers often present resolution challenges in Reverse-Phase HPLC (RP-HPLC).

2-Fluoro-4-methylphenyl isothiocyanate (FMPITC) is an advanced structural analog of PITC. The addition of a fluorine atom at the ortho position and a methyl group at the para position introduces unique electronic and hydrophobic properties. This guide details the use of FMPITC for enhanced chromatographic resolution and chiral amino acid analysis , providing a superior alternative for sequencing difficult peptides where standard PITC derivatives co-elute.